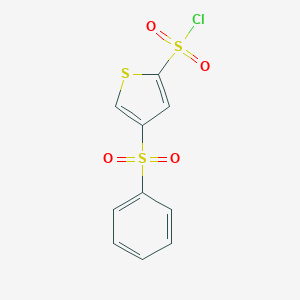

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(benzenesulfonyl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO4S3/c11-18(14,15)10-6-9(7-16-10)17(12,13)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFQOMVQDFBUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347767 | |

| Record name | 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-28-3 | |

| Record name | 4-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160233-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160233-28-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Versatile Bifunctional Reagent in Modern Chemistry

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride, identified by its CAS Number 160233-28-3, is a unique and highly reactive bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a central thiophene ring flanked by two distinct sulfonyl chloride moieties, offers a versatile platform for the synthesis of complex molecular architectures. The presence of both an arylsulfonyl group and a sulfonyl chloride directly attached to the thiophene core imparts a nuanced reactivity profile, making it a valuable building block for creating novel compounds with tailored properties. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic chemistry. The compound is a solid at room temperature with a melting point of 101 °C. It is sensitive to moisture and should be stored in a dry environment to prevent hydrolysis of the sulfonyl chloride groups.

| Property | Value | Reference |

| CAS Number | 160233-28-3 | [1] |

| Molecular Formula | C₁₀H₇ClO₄S₃ | [1] |

| Molecular Weight | 322.81 g/mol | |

| Melting Point | 101 °C | |

| Boiling Point (Predicted) | 519.7 ± 35.0 °C | |

| Density (Predicted) | 1.582 ± 0.06 g/cm³ | |

| Appearance | Solid | |

| Moisture Sensitivity | Yes |

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Thiophene-2-sulfonic acid

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add thiophene.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the mixture onto crushed ice to precipitate the sulfonic acid.

-

Isolate the crude thiophene-2-sulfonic acid by filtration and wash with cold water.

Step 2: Synthesis of 4-(Benzenesulfonyl)thiophene-2-sulfonic acid

-

In a flask equipped with a stirrer and a reflux condenser, suspend thiophene-2-sulfonic acid in a suitable inert solvent (e.g., nitrobenzene).

-

Add benzenesulfonyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench by carefully adding it to a mixture of ice and hydrochloric acid.

-

Extract the product with a suitable organic solvent and purify by recrystallization.

Step 3: Synthesis of this compound

-

Treat the 4-(Benzenesulfonyl)thiophene-2-sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Heat the mixture gently under reflux until the evolution of gas ceases.

-

Remove the excess chlorinating agent by distillation under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the two electrophilic sulfonyl chloride groups. These groups readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively.[2]

A key aspect of its reactivity is the potential for differential functionalization of the two sulfonyl chloride groups. The electronic environment of the thiophene ring, influenced by the benzenesulfonyl substituent, likely results in different electrophilicities of the sulfur atoms at the 2- and 4-positions. This could allow for selective reactions under carefully controlled conditions (e.g., temperature, stoichiometry of the nucleophile).

Reaction with Nucleophiles: A Generalized Scheme

Caption: Generalized reactivity of this compound with common nucleophiles.

This selective reactivity is highly valuable in synthetic chemistry, as it allows for the sequential introduction of different functional groups, leading to the creation of diverse molecular scaffolds from a single starting material.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are of particular interest in drug discovery. Sulfonamides are a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.

There is evidence suggesting that derivatives of this compound may act as endothelin receptor antagonists .[3][4][5] Endothelin receptors are implicated in a variety of cardiovascular diseases, including hypertension and heart failure. The ability to synthesize libraries of novel sulfonamide derivatives from this compound provides a powerful tool for medicinal chemists to explore the structure-activity relationships of potential endothelin receptor antagonists and develop new drug candidates. The bifunctional nature of the starting material allows for the creation of bis-sulfonamides, which have been investigated as dual endothelin receptor antagonists.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene and thiophene rings. The coupling patterns would be indicative of the substitution on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of both the benzene and thiophene rings. The carbons attached to the sulfonyl groups would be significantly downfield shifted.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride and sulfone groups, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be observable for the molecular ion and chlorine-containing fragments.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its bifunctional nature, combined with the inherent reactivity of the sulfonyl chloride groups, provides a powerful platform for the generation of diverse chemical libraries. This is particularly relevant in the field of drug discovery, where it serves as a key building block for the development of novel therapeutic agents, including potential endothelin receptor antagonists. A thorough understanding of its synthesis, properties, and reactivity is essential for harnessing its full potential in both academic and industrial research settings.

References

-

Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Journal of the Chemical Society B: Physical Organic. Royal Society of Chemistry. Available at: [Link]

-

Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. The Royal Society of Chemistry. Available at: [Link]

- US Patent US7094781B2 - Sulfamides and their use as endothelin receptor antagonists. Google Patents.

-

Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Available at: [Link]

- MX9300842A - SULFONAMIDE ENDOTHELINE ANTAGONISTS. Google Patents.

-

This compound | CAS 160233-28-3. Matrix Fine Chemicals. Available at: [Link]

- WO2002053557A1 - Novel sulfamides and their use as endothelin receptor antagonists. Google Patents.

- CN100432070C - Novel sulfamides and their use as endothelin receptor antagonists. Google Patents.

- EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Google Patents.

- US6638937B2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists. Google Patents.

-

Benzenesulfonyl chloride. Wikipedia. Available at: [Link]

-

Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. US7094781B2 - Sulfamides and their use as endothelin receptor antagonists - Google Patents [patents.google.com]

- 4. WO2002053557A1 - Novel sulfamides and their use as endothelin receptor antagonists - Google Patents [patents.google.com]

- 5. CN100432070C - Novel sulfonamide compounds and their use as endothelin receptor antagonists - Google Patents [patents.google.com]

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride molecular weight

An In-depth Technical Guide to 4-(Benzenesulfonyl)thiophene-2-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate for researchers, medicinal chemists, and professionals in drug development. The document details the compound's fundamental physicochemical properties, including its molecular weight of 322.81 g/mol , and offers expert insights into its synthesis, chemical reactivity, and significant applications. As a bifunctional reagent, its utility in constructing complex sulfonamide-based molecules is highlighted, with a particular focus on its documented role in the development of modulators for endothelin receptors. This guide serves as an authoritative resource, integrating established protocols, safety data, and mechanistic understanding to facilitate its effective use in a laboratory setting.

Introduction to Sulfonyl Chlorides in Medicinal Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organosulfur compounds that serve as indispensable building blocks in modern synthetic chemistry. Their pronounced electrophilicity at the sulfur atom makes them exceptionally effective for forging stable sulfonamide and sulfonate ester linkages through reactions with amines and alcohols, respectively. The sulfonamide moiety is a privileged pharmacophore, integral to the structure and activity of a wide array of pharmaceuticals, including antibiotics, diuretics, and enzyme inhibitors.

Within this vital class of reagents, this compound (CAS No. 160233-28-3) stands out due to its unique molecular architecture. Featuring a thiophene core substituted with two distinct sulfonyl groups—a benzenesulfonyl group at the 4-position and a sulfonyl chloride at the 2-position—it offers a versatile platform for creating complex molecular frameworks and libraries of compounds for biological screening. This guide provides a detailed examination of this compound, from its core properties to its practical application in research.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is foundational to its successful application. This compound is a solid at room temperature with a defined melting point and sensitivity to moisture, necessitating careful handling and storage.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Define atom nodes S1 [label="S"]; C1 [label="C"]; C2 [label="C"]; S2 [label="S"]; C3 [label="C"]; C4 [label="C"]; S3 [label="S"]; O1 [label="O"]; O2 [label="O"]; Cl [label="Cl"]; O3 [label="O"]; O4 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"];

// Position nodes for thiophene ring C1 [pos="0,1!"]; C2 [pos="1.5,1!"]; S1 [pos="0.75,2.5!"]; C3 [pos="-0.5,0!"]; C4 [pos="2,0!"];

// Position nodes for sulfonyl chloride group S2 [pos="-2,0!"]; O1 [pos="-2.5,-1!"]; O2 [pos="-2.5,1!"]; Cl [pos="-3,-0!"];

// Position nodes for benzenesulfonyl group S3 [pos="3.5,0!"]; O3 [pos="4,-1!"]; O4 [pos="4,1!"]; C5 [pos="4.5,-0!"]; C6 [pos="5.5,-0.5!"]; C7 [pos="6.5,-0!"]; C8 [pos="6.5,1!"]; C9 [pos="5.5,1.5!"]; C10 [pos="4.5,1!"];

// Draw bonds C1 -- C2; C1 -- S1; C2 -- S1; C1 -- C3; C2 -- C4; C3 -- C4;

C3 -- S2; S2 -- O1 [style=double]; S2 -- O2 [style=double]; S2 -- Cl;

C4 -- S3; S3 -- O3 [style=double]; S3 -- O4 [style=double]; S3 -- C5;

C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; } enddot Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 322.79 g/mol 322.81 g/mol | |

| Molecular Formula | C₁₀H₇ClO₄S₃ | |

| CAS Number | 160233-28-3 | |

| IUPAC Name | This compound | |

| Melting Point | 101 °C | |

| Boiling Point | 519.7 ± 35.0 °C (Predicted) | |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | |

| Canonical SMILES | ClS(=O)(=O)C1=CC(=CS1)S(=O)(=O)C1=CC=CC=C1 |

| InChIKey | QTFQOMVQDFBUDL-UHFFFAOYSA-N | |

Synthesis and Purification Protocol

The synthesis of sulfonyl chlorides often involves the direct chlorosulfonation of an appropriate aromatic precursor. This process leverages a potent sulfonating agent, typically chlorosulfonic acid, to introduce the -SO₂Cl group onto the aromatic ring. The choice of this reagent is driven by its high reactivity, which facilitates the electrophilic substitution reaction. For this compound, a plausible synthetic route starts from 2-(benzenesulfonyl)thiophene.

// Workflow A -> B -> C -> D -> E -> F -> G -> H -> I; } enddot Figure 2: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve one equivalent of the precursor, 2-(benzenesulfonyl)thiophene, in an anhydrous, inert solvent such as dichloromethane.

-

Cooling: Cool the reaction vessel to 0°C using an ice-water bath. This is a critical step to control the exothermic nature of the reaction with chlorosulfonic acid and to minimize the formation of side products.

-

Reagent Addition: Add chlorosulfonic acid (approximately 2-3 equivalents) to the dropping funnel and add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the crude product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as a mixture of hexanes and ethyl acetate, to afford the final product as a crystalline solid.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is derived from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophiles.

The primary reaction is the formation of sulfonamides via reaction with primary or secondary amines. This reaction, a cornerstone of medicinal chemistry, proceeds through a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of hydrogen chloride.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable tool for drug discovery programs. Its most direct cited application is in the synthesis of compounds designed to modulate endothelin receptor binding, which is relevant for treating endothelin-mediated disorders. Endothelin receptors are implicated in vasoconstriction and cell proliferation, making them key targets for cardiovascular diseases such as hypertension and heart failure.

Beyond this specific application, the compound serves as a versatile scaffold. The presence of two sulfonyl groups allows for differential functionalization or the creation of molecules capable of interacting with multiple sites on a biological target. Medicinal chemists can utilize the reactive sulfonyl chloride to attach various amine-containing fragments, rapidly generating a library of novel sulfonamides for high-throughput screening.

Safety, Handling, and Storage

As a reactive and corrosive chemical, proper safety protocols must be strictly followed when handling this compound.

Table 2: Hazard and Safety Information

| Category | Information | Reference |

|---|---|---|

| Hazard Codes | C (Corrosive), Xi (Irritant) | |

| Risk Statements | R34: Causes burns |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. S4

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride chemical properties

An In-depth Technical Guide to 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride: Properties, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound is a bifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Possessing two distinct sulfonyl groups—a benzenesulfonyl moiety and a more reactive thiophene-2-sulfonyl chloride—this reagent serves as a versatile scaffold for constructing complex molecular architectures. The sulfonyl chloride functional group acts as a potent electrophile, primarily enabling the synthesis of a diverse range of sulfonamides, a class of compounds renowned for its broad therapeutic applications. This guide provides an in-depth analysis of the chemical properties, reactivity, and strategic applications of this compound, with a focus on its utility for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical characteristics, elucidate its core reactivity through mechanistic insights, provide validated experimental protocols, and discuss its role in the development of novel therapeutic agents, such as endothelin receptor modulators.

Core Chemical Identity and Structure

This compound is identified by the CAS Number 160233-28-3 .[1][2][3] Its structure features a central thiophene ring substituted at the 2-position with a highly reactive sulfonyl chloride group (-SO₂Cl) and at the 4-position with a stable benzenesulfonyl group (-SO₂Ph). This arrangement provides two key sites for chemical modification and interaction.

The sulfonyl chloride group is the primary site of reactivity, serving as an excellent electrophile for reactions with a wide array of nucleophiles. The benzenesulfonyl group, on the other hand, is significantly less reactive and primarily influences the molecule's overall steric and electronic properties, in addition to serving as a potential point for interaction in a biological context.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

A thorough understanding of the compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting. It is a moisture-sensitive solid that should be handled under an inert atmosphere where possible.[2][4]

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 160233-28-3 | [1][2][3] |

| Molecular Formula | C₁₀H₇ClO₄S₃ | [1][3][5] |

| Molecular Weight | 322.81 g/mol | [2][3] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 101-103 °C | [2][3][7] |

| Boiling Point | 519.7 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [2][3][5] |

| Sensitivity | Moisture Sensitive | [2][4] |

| Storage | 2-8°C, sealed in a dry environment | [2][3][4] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a well-ventilated chemical fume hood.[2][5] All personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

| Hazard Information | Details | Source(s) |

| GHS Classification | Skin Corrosion/Irritation (Category 1B/1C) | [5][8] |

| Signal Word | Danger | [5][8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][8][9] |

| Hazard Codes | C, Xi (Corrosive, Irritant) | [2] |

| Risk Statements | R34: Causes burns. | [2] |

| First Aid (Skin) | Immediately flush skin with plenty of water after removing contaminated clothing. Seek immediate medical attention. | [9][10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately. | [9][10] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a physician immediately. | [5][9] |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, amines. | [10][11] |

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[12][13]

Core Reactivity: Sulfonamide Synthesis

The formation of sulfonamides is a cornerstone reaction in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore found in numerous approved drugs, including antibiotics, diuretics, and enzyme inhibitors.[12][14] The reaction proceeds via the attack of a nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced, driving the reaction to completion.[15][16]

Causality of Experimental Choice: The choice of base is critical. Pyridine or triethylamine are commonly used because they are effective HCl scavengers but are generally not nucleophilic enough to compete with the primary or secondary amine in reacting with the sulfonyl chloride, thus preventing unwanted side reactions and ensuring high yields of the desired sulfonamide product.[15]

Caption: General workflow for the synthesis of sulfonamides.

Applications in Drug Discovery

The structural features of this compound make it an attractive building block for creating libraries of potential drug candidates. One notable application is its use in developing compounds that can modulate the endothelin system, which is implicated in various cardiovascular disorders.[2] By reacting this compound with a diverse set of amines, researchers can generate a library of novel sulfonamides for screening as endothelin receptor antagonists.

Caption: Logical workflow from starting reagent to drug candidate.

Experimental Protocols

The following protocol provides a detailed, self-validating methodology for the synthesis of a representative N-substituted sulfonamide.

Protocol: Synthesis of N-Benzyl-4-(benzenesulfonyl)thiophene-2-sulfonamide

Objective: To synthesize a model sulfonamide via the reaction of this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the reaction and minimize potential side reactions.

-

Amine & Base Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM.

-

Slow Addition: Add the benzylamine/TEA solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (triethylammonium chloride) is expected.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate and eluted with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting sulfonyl chloride spot indicates reaction completion.

-

Work-up - Acid Wash: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess TEA and benzylamine.

-

Work-up - Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any residual acid.

-

Work-up - Final Wash & Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO₄.

-

Isolation: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-benzyl-4-(benzenesulfonyl)thiophene-2-sulfonamide.

References

-

Matrix Fine Chemicals. This compound | CAS 160233-28-3. [Link]

-

Chemical LAND21. This compound CAS#: 160233-28-3. [Link]

-

Dakota Bioprocessing. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

- Google Patents. US4874894A - Process for the production of benzenesulfonamides.

-

Molbase. Step A: Preparation of 4-(4-bromomethylphenylsulfonyl)thiophene-2-sulfonyl chloride. [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

National Institutes of Health (NIH). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Link]

-

Research Square. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]

-

Chemcasts. Thermophysical Properties of 4-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

-

NIST WebBook. 2-Thiophenesulfonyl chloride. [Link]

-

ResearchGate. Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

- Google Patents.

-

PubChem. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. [Link]

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

-

AN PharmaTech Co Ltd. This compound|160233-28-3. [Link]

-

PubChem. 2-Thiophenesulfonyl chloride. [Link]

Sources

- 1. This compound | CAS 160233-28-3 [matrix-fine-chemicals.com]

- 2. This compound CAS#: 160233-28-3 [amp.chemicalbook.com]

- 3. 160233-28-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-(PHENYLSULFONYL)THIOPHENE-2-SULFONYL CHLORIDE CAS#: 166964-37-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 4-(2-Thienyl)benzenesulfonyl chloride, 96% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 8. 5-(Phenylsulfonyl)-2-thiophenesulfonyl chloride | C10H7ClO4S3 | CID 580877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. nbinno.com [nbinno.com]

- 13. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. cbijournal.com [cbijournal.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility primarily stems from its bifunctional nature, possessing two reactive sulfonyl chloride groups on a thiophene scaffold, which allows for diverse chemical modifications. Notably, it is a crucial building block for modulators of endothelin receptors, which are implicated in a range of cardiovascular diseases.[1] This guide provides a comprehensive overview of a viable synthetic pathway to this important molecule, detailing the necessary protocols, chemical principles, and critical experimental considerations.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available materials. The strategy involves the initial formation of a diaryl sulfone, 4-(phenylsulfonyl)thiophene, followed by a regioselective chlorosulfonation of the thiophene ring at the 2-position.

Figure 1: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 4-(Phenylsulfonyl)thiophene

The initial and most critical step is the regioselective synthesis of 4-(phenylsulfonyl)thiophene. While direct C-H arylation of thiophene with benzenesulfonyl chloride has been explored, achieving the desired 4-substitution is challenging due to the preferential reactivity of the 2- and 3-positions of the thiophene ring.[2] A more reliable and controllable approach involves a two-step sequence: a copper-catalyzed C-S cross-coupling reaction to form 4-(phenylthio)thiophene, followed by oxidation to the corresponding sulfone.

Step 1A: Copper-Catalyzed Synthesis of 4-(Phenylthio)thiophene

This step utilizes a copper-catalyzed cross-coupling reaction between 4-bromothiophene and thiophenol. This method provides a dependable route to the desired 4-substituted thiophene sulfide.

Experimental Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-dimethylformamide (DMF).

-

Stir the mixture under a nitrogen atmosphere and add 4-bromothiophene (1.0 eq.) followed by thiophenol (1.1 eq.).

-

Heat the reaction mixture to 90 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(phenylthio)thiophene.

Causality of Experimental Choices:

-

Copper(I) Iodide (CuI): Copper catalysts are effective in promoting the formation of carbon-sulfur bonds.[3]

-

Potassium Carbonate (K₂CO₃): Acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that is suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.

Step 1B: Oxidation of 4-(Phenylthio)thiophene to 4-(Phenylsulfonyl)thiophene

The sulfide intermediate is then oxidized to the corresponding sulfone. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide being common choices.

Experimental Protocol:

-

Dissolve 4-(phenylthio)thiophene (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add the oxidizing agent (e.g., m-CPBA, 2.2 eq. or 30% hydrogen peroxide, 2.5 eq.) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

For reactions with m-CPBA, quench the excess peroxide with a saturated aqueous solution of sodium thiosulfate. For reactions with hydrogen peroxide, carefully quench with a saturated aqueous solution of sodium sulfite.

-

Extract the product with dichloromethane, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude 4-(phenylsulfonyl)thiophene can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system can be performed.

Causality of Experimental Choices:

-

Stoichiometry of Oxidizing Agent: A slight excess of the oxidizing agent is used to ensure the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide.

-

Temperature Control: The oxidation is exothermic, and maintaining a low temperature during the addition of the oxidizing agent is crucial to prevent side reactions.

Part 2: Chlorosulfonation of 4-(Phenylsulfonyl)thiophene

The final step in the synthesis is the introduction of the sulfonyl chloride group at the 2-position of the thiophene ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The electron-withdrawing benzenesulfonyl group at the 4-position directs the incoming electrophile to the adjacent 2- or 5-position. Due to steric hindrance, substitution at the 2-position is generally favored.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 4-(phenylsulfonyl)thiophene (1.0 eq.).

-

Cool the flask in an ice-salt bath to -10 °C.

-

Slowly add chlorosulfonic acid (4.0-5.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 0 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction should be monitored by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be required.[4]

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield the final product.

Causality of Experimental Choices:

-

Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is used as both the reagent and the solvent to drive the reaction to completion.

-

Controlled Temperature: The initial reaction is highly exothermic, and low-temperature addition is necessary to control the reaction rate and prevent decomposition.

-

Aqueous Work-up: Pouring the reaction mixture onto ice serves to quench the excess chlorosulfonic acid and precipitate the water-insoluble product.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 4-(Phenylsulfonyl)thiophene | C₁₀H₈O₂S₂ | 224.31 | Solid | Not specified |

| This compound | C₁₀H₇ClO₄S₃ | 322.81 | Solid | 101 |

Conclusion

The described synthetic pathway provides a robust and logical approach for the preparation of this compound. The key to this synthesis lies in the reliable formation of the 4-(phenylsulfonyl)thiophene intermediate, which is best achieved through a copper-catalyzed C-S coupling followed by oxidation. The final chlorosulfonation step is a standard electrophilic substitution. Careful control of reaction conditions, particularly temperature, is paramount for achieving good yields and purity. This guide provides the necessary framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- Yuan, K., & Doucet, H. (2013). Benzenesulfonyl chlorides: new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Chemical Science, 4(12), 4433-4438*.

-

Yuan, K., & Doucet, H. (2013). Benzenesulfonyl chlorides: new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. SciSpace. [Link]

-

Yuan, K., & Doucet, H. (2013). Benzenesulfonyl chlorides: new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. RSC Publishing. [Link]

- Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.

-

Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. (2018). ResearchGate. [Link]

-

Direct Arylation of Thiophenes in Continuous Flow. CORE. [Link]

- Bensaid, S., et al. (2011).

-

Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing. [Link]

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.

- N-(Phenylsulfonyl)Benzenesulfonamide: A New Organocatalyst for One-Pot, Solvent-Free Synthesis of Biginelli's 3,4-Dihydropyrimidine-2(1H)-Thiones. Taylor & Francis Online.

-

Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. PubMed. [Link]

-

Direct Arylation of Thiophenes in Continuous Flow. ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

-

How to carry out a sulfonation reaction?. ResearchGate. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Thiophene synthesis. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. Organic Chemistry Portal. [Link]

-

Thermophysical Properties of 4-(Phenylsulfonyl)-2-thiophenesulfonyl chloride. Chemcasts. [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. ResearchGate. [Link]

- Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry.

-

Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. PubMed Central. [Link]

Sources

- 1. Item - Palladium-Catalyzed Direct Arylation of Thiophenes Bearing SO2R Substituents - figshare - Figshare [figshare.com]

- 2. Benzenesulfonyl chlorides: new reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes (2014) | Kedong Yuan | 106 Citations [scispace.com]

- 3. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a thiophene core substituted with two distinct sulfonyl chloride moieties, offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications, including the modulation of endothelin receptors.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. This guide provides a detailed analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, grounded in the principles of spectroscopic interpretation and data from analogous structures.

Molecular Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 160233-28-3[1]

-

Molecular Formula: C₁₀H₇ClO₄S₃[2]

-

Molecular Weight: 322.81 g/mol [2]

-

Melting Point: 101 °C[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would likely lead to significant fragmentation, providing valuable structural information.

Expected Fragmentation Pattern:

The mass spectrum is expected to show the molecular ion peak ([M]⁺) at m/z 322, with the characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately 33% intensity of [M]⁺). Key fragmentation pathways would likely involve the loss of the sulfonyl chloride group and cleavage of the C-S bonds.

| m/z | Proposed Fragment | Significance |

| 322/324 | [C₁₀H₇ClO₄S₃]⁺ | Molecular ion, confirming the molecular weight. |

| 223 | [C₁₀H₇O₂S₂]⁺ | Loss of SO₂Cl. |

| 181 | [C₄H₂ClO₂S₂]⁺ | Fragment corresponding to the thiophene-2-sulfonyl chloride moiety. |

| 141 | [C₆H₅O₂S]⁺ | Phenylsulfonyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of the sulfonyl chloride and aromatic groups.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 1380-1360 and 1180-1160 | Asymmetric and Symmetric S=O stretching | Sulfonyl chloride (SO₂Cl) |

| 3100-3000 | C-H stretching | Aromatic (Thiophene and Benzene rings) |

| 1600-1450 | C=C stretching | Aromatic (Thiophene and Benzene rings) |

| 850-750 | C-H out-of-plane bending | Aromatic substitution patterns |

| 600-500 | C-S stretching | Thiophene ring |

The presence of two strong absorption bands in the ranges of 1380-1360 cm⁻¹ and 1180-1160 cm⁻¹ would be a clear indication of the sulfonyl chloride functional groups.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the thiophene and benzene rings. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl groups.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 2H | Protons ortho to the sulfonyl group on the benzene ring. |

| ~7.6-7.8 | Multiplet | 3H | Protons meta and para to the sulfonyl group on the benzene ring. |

| ~8.1 | Doublet | 1H | Thiophene proton at position 5. |

| ~7.9 | Doublet | 1H | Thiophene proton at position 3. |

The downfield chemical shifts of the aromatic protons are due to the strong deshielding effect of the sulfonyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C2 and C4 of the thiophene ring (attached to sulfonyl groups). |

| ~130-140 | Quaternary carbon of the benzene ring and C5 of the thiophene ring. |

| ~125-135 | CH carbons of the benzene ring and C3 of the thiophene ring. |

Synthesis and Experimental Workflow

A plausible synthetic route to this compound involves the chlorosulfonation of a suitable thiophene precursor. The causality behind this experimental choice lies in the reliability of chlorosulfonic acid to introduce sulfonyl chloride groups onto aromatic rings.

Proposed Synthetic Protocol:

-

Starting Material: 4-Phenylthiophene.

-

Reaction: Chlorosulfonation using an excess of chlorosulfonic acid (ClSO₃H) at a controlled temperature.

-

Workup: The reaction mixture is carefully quenched with ice, and the precipitated product is filtered.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

The spectroscopic data presented in this guide, based on established principles and analysis of related structures, provide a comprehensive framework for the identification and characterization of this compound. This information is crucial for researchers working with this versatile compound, ensuring the integrity of their starting materials and the accurate characterization of their synthetic products.

References

- The Royal Society of Chemistry. (2013). Supplementary material: Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes.

- Organic Syntheses. Thiophenol.

- NIST. 2-Thiophenesulfonyl chloride. NIST WebBook.

- Synthesis of sulfonyl chloride substrate precursors. (n.d.).

- PubChem. 2-Thiophenesulfonyl chloride.

- ChemicalBook. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.

- NIST. Benzenesulfonyl chloride, 4-methyl-. NIST WebBook.

- Google Patents. (n.d.). CN102531978B - Preparation method of thiophenol.

- Organic Syntheses. Benzenesulfonyl chloride.

- Matrix Scientific. 4-Benzenesulfonylthiophene-2-sulfonyl chloride.

- BLD Pharm. Thiophene-2-sulfonyl chloride.

- ChemicalBook. This compound CAS#: 160233-28-3.

- ChemicalBook. Thiophene-2-sulfonyl chloride(16629-19-9).

- NIST. Benzenesulfonyl chloride. NIST WebBook.

- Thermo Fisher Scientific. 4-(2-Thienyl)benzenesulfonyl chloride, 96%.

- ChemicalBook. Benzenesulfonyl chloride(98-09-9)IR1.

- ChemicalBook. 160233-28-3(this compound) Product Description.

Sources

- 1. This compound CAS#: 160233-28-3 [amp.chemicalbook.com]

- 2. 160233-28-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-Thiophenesulfonyl chloride [webbook.nist.gov]

- 4. Benzenesulfonyl chloride [webbook.nist.gov]

- 5. Benzenesulfonyl chloride(98-09-9) IR Spectrum [chemicalbook.com]

In-Depth Technical Guide: Structure Elucidation of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride. This compound, with the Chemical Abstracts Service (CAS) number 160233-28-3, has a molecular formula of C₁₀H₇ClO₄S₃ and a molecular weight of 322.81 g/mol .[1][2] Targeted at researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple recitation of data to offer a detailed narrative on the strategic application of modern analytical techniques. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. The causality behind experimental choices, data interpretation, and the integration of disparate datasets into a single, unambiguous structural assignment is emphasized throughout, reflecting a field-proven, self-validating methodology.

Introduction: The Significance of Substituted Thiophenes

Thiophene-based scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities.[3] The introduction of sulfonyl and sulfonyl chloride functionalities, as seen in this compound, dramatically influences the molecule's reactivity and potential as a versatile synthetic intermediate. For instance, it has been explored for its role in modulating endothelin binding to its receptor, suggesting applications in treating endothelin-mediated disorders.[1] The electron-withdrawing nature of the two sulfonyl groups deactivates the thiophene ring, influencing its reactivity in nucleophilic substitution reactions and its potential as a building block for complex molecular architectures. A definitive and unambiguous confirmation of its structure is paramount before its use in any synthetic or biological application. This guide provides the rigorous analytical framework necessary to achieve that certainty.

The Strategic Workflow for Structure Elucidation

The elucidation of a novel molecular structure is a process of hypothesis generation and validation. Our initial hypothesis is the proposed structure of this compound. Each analytical technique serves as a test of this hypothesis, providing specific, complementary pieces of information. The overall workflow is designed to be synergistic, where the output of one technique informs the interpretation of the next.

Caption: A logical workflow for the structure elucidation of the target molecule.

Mass Spectrometry: Confirming Molecular Weight and Formula

3.1. Rationale and Experimental Approach

High-Resolution Mass Spectrometry (HRMS) is the initial and most crucial step for confirming the elemental composition of the target molecule. By providing a highly accurate mass-to-charge ratio (m/z), we can validate the molecular formula (C₁₀H₇ClO₄S₃) and, by extension, the molecular weight. The presence of chlorine and sulfur, with their characteristic isotopic patterns, provides an additional layer of confirmation.

3.2. Experimental Protocol: HRMS (ESI)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Operate in negative ion mode, as the sulfonyl groups can stabilize a negative charge.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

-

Analysis: Look for the molecular ion peak or relevant fragment ions. Compare the observed m/z value with the theoretically calculated mass for C₁₀H₇ClO₄S₃. Analyze the isotopic distribution pattern and compare it to the theoretical pattern for a molecule containing one chlorine and three sulfur atoms. The A+2 peak due to the ³⁷Cl isotope is a key indicator for sulfonyl chloride groups.[4]

3.3. Expected Data and Interpretation

| Parameter | Theoretical Value (for C₁₀H₇ClO₄S₃) | Expected Observation |

| Monoisotopic Mass | 321.91 | m/z value within 5 ppm error |

| Isotopic Pattern | Characteristic pattern for ¹Cl and ³⁴S | Observed pattern should match the simulated isotopic distribution |

The observation of a peak at the correct m/z with the predicted isotopic pattern provides strong evidence for the proposed molecular formula, forming the foundation for further spectroscopic analysis.

FT-IR Spectroscopy: Identifying Key Functional Groups

4.1. Rationale and Experimental Approach

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we are particularly interested in identifying the stretches associated with the sulfonyl (S=O), sulfonyl chloride (S-Cl), and thiophene ring (C-S, C=C) moieties.

4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. The melting point of the compound is 101-103°C.[5]

-

Instrument: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

4.3. Expected Data and Interpretation

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Rationale |

| Asymmetric SO₂ Stretch | 1375-1410[4][6] | Characteristic strong absorption for sulfonyl groups. |

| Symmetric SO₂ Stretch | 1166-1204[4][6] | Characteristic strong absorption for sulfonyl groups. |

| S-Cl Stretch | Around 375 | Raman spectroscopy is often used to identify this strong band.[7] |

| Thiophene C-S Stretch | ~850 | Confirms the presence of the thiophene ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Corresponds to the benzene and thiophene rings. |

| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of aromatic protons. |

The presence of strong absorption bands in these regions provides qualitative confirmation of the key functional groups required by the proposed molecular structure.

NMR Spectroscopy: Mapping the Molecular Skeleton

5.1. Rationale and Experimental Approach

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR will reveal the number, environment, and coupling of the protons, while ¹³C NMR will map out the carbon framework. Advanced 2D NMR techniques like COSY and HSQC can then be used to definitively link protons and carbons.

5.2. Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[8]

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition (if needed): Acquire a COSY (H-H correlation) and an HSQC (C-H correlation) spectrum to resolve any ambiguities.

5.3. Expected Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

-

~ δ 7.9-8.1 ppm (multiplet, 2H): Protons ortho to the sulfonyl group on the benzene ring.

-

~ δ 7.5-7.7 ppm (multiplet, 3H): Protons meta and para to the sulfonyl group on the benzene ring.

-

~ δ 8.0 ppm (doublet, 1H): Thiophene proton at the 5-position.

-

~ δ 7.8 ppm (doublet, 1H): Thiophene proton at the 3-position.

¹³C NMR (100 MHz, CDCl₃):

-

~ δ 125-145 ppm: Aromatic carbons of the benzene and thiophene rings. The carbons directly attached to the sulfonyl groups will be shifted downfield.

2D NMR:

-

COSY: Will show correlation between the adjacent protons on the benzene ring and between the two protons on the thiophene ring.

-

HSQC: Will correlate each proton signal to its directly attached carbon signal, confirming the C-H connectivity.

Caption: Integration of multi-dimensional NMR data for structural assembly.

Single-Crystal X-ray Diffraction: The Definitive Proof

6.1. Rationale and Experimental Approach

While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction offers the only method for unambiguous, three-dimensional structural determination.[9] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For thiophene derivatives, the thiophene ring system is often nearly orthogonal to an attached phenyl ring.[3][10]

6.2. Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Use a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) to collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[9]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

6.3. Expected Outcome

The successful solution and refinement of the crystal structure will yield a 3D model of this compound. This will definitively confirm the connectivity of the benzenesulfonyl group at the 4-position and the sulfonyl chloride group at the 2-position of the thiophene ring. The resulting crystallographic information file (CIF) provides a permanent and verifiable record of the molecular structure.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. Each method provides a unique and essential piece of the structural puzzle. Mass spectrometry confirms the molecular formula, FT-IR identifies the key functional groups, NMR spectroscopy maps the detailed atomic connectivity, and single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure. This multi-faceted approach ensures a high degree of confidence and scientific rigor, establishing a solid foundation for the future use of this important synthetic intermediate.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. Retrieved from [Link]

-

IUCrData. (2023). Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride. NIST WebBook. Retrieved from [Link]

-

IUCrData. (2022). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[7][11]thieno[3,2-j]phenanthridine and (E). National Institutes of Health. Retrieved from [Link]

-

PubMed. (1998). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

NIST. (n.d.). (+)-Camphor-10-sulfonyl chloride. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Catalyst-free radical fluorination of sulfonyl hydrazides in water. Retrieved from [Link]

-

Molbase. (n.d.). Preparation of 4-(4-bromomethylphenylsulfonyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]

-

Journal of Chemical Crystallography. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

-

Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 160233-28-3. Retrieved from [Link]

- Google Patents. (n.d.). A kind of clean thiophenols new synthetic method.

-

NIST. (n.d.). Benzenesulfonyl chloride, 4-methyl-. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound CAS#: 160233-28-3 [amp.chemicalbook.com]

- 2. This compound | CAS 160233-28-3 [matrix-fine-chemicals.com]

- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physical properties of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride (melting point, solubility)

An In-Depth Technical Guide to the Physical Properties of 4-(Benzenesulfonyl)thiophene-2-sulfonyl chloride

Introduction

This compound (CAS No. 160233-28-3) is a complex organosulfur compound featuring both a thiophene and a benzene ring, each substituted with a sulfonyl chloride group.[1][2][3] Its unique bifunctional nature makes it a valuable reagent and building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties—namely melting point and solubility—is not merely academic. These parameters are critical for practical applications, governing everything from reaction setup and purification strategies to formulation and storage stability.

This guide provides a detailed examination of these core physical properties. It moves beyond a simple data summary to explain the theoretical underpinnings and provide robust, field-proven experimental protocols for property verification. The methodologies described are designed as self-validating systems, ensuring that laboratory results can be generated with high confidence and integrity.

| Compound Identifier | Value |

| Chemical Name | This compound[1][2] |

| CAS Number | 160233-28-3[1][2][3] |

| Molecular Formula | C₁₀H₇ClO₄S₃[1][3] |

| Molecular Weight | 322.81 g/mol [1][2] |

Melting Point Analysis

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. It provides a reliable indicator of identity and, more critically, purity.

Theoretical Principles: The Significance of a Sharp Melting Range

For a pure, crystalline compound, the transition from a solid to a liquid phase occurs at a precise temperature, resulting in a sharp melting point range, typically 0.5-1.0°C.[4] This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[4] The presence of even small amounts of miscible impurities disrupts this lattice, which has two primary consequences:

-

Melting Point Depression: The energy required to break the less-ordered, impure lattice is lower, causing the substance to melt at a lower temperature than the pure compound.

-

Melting Point Broadening: The impurities create regions within the solid that have different melting characteristics, leading to a wider temperature range over which the substance melts.[5]

Therefore, determining the melting point range serves as a crucial quality control step to assess the purity of a synthesized or procured batch of this compound.

Reported Melting Point

Literature and supplier data report the melting point for this compound as follows:

| Physical Property | Reported Value |

| Melting Point | 101 °C[1][2] |

This value serves as the benchmark against which experimental results should be compared.

Experimental Protocol for Melting Point Verification

This protocol describes the capillary melting point determination method, a standard and reliable technique in organic chemistry. The key to accuracy is a slow heating rate near the expected melting point to ensure thermal equilibrium between the heating block, the thermometer, and the sample.

Methodology:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. If the sample consists of large crystals, gently crush it into a fine powder to ensure uniform packing and heat transfer.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the solid into a dense column at the bottom.[5] The final packed sample height should be 1-2 mm.[4] A properly packed sample is essential for accurate measurement.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Rapid Initial Heating: If the approximate melting point is unknown, heat the sample rapidly (10-20 °C/minute) to get a rough estimate. Allow the apparatus to cool significantly before proceeding.[5]

-

Precise Determination: For an accurate measurement, begin heating with the apparatus set to a temperature approximately 10-15 °C below the expected melting point (101 °C).

-

Slow Heating Ramp: Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow ramp is critical for an accurate reading.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid just disappears, turning the entire sample into a clear liquid.[4]

-

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow and close to the literature value of 101 °C.

Visualization: Melting Point Determination Workflow

Caption: Workflow for experimental verification of melting point.

Solubility Profile

Solubility is a measure of how a solute dissolves in a solvent to form a homogeneous solution. For drug development and chemical synthesis, it dictates solvent choice for reactions, extractions, chromatography, and formulation.

Fundamental Concepts and Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction. The structure of this compound—containing two aromatic rings and three sulfur atoms—is large and predominantly nonpolar. The highly polar sulfonyl chloride (-SO₂Cl) groups contribute some polarity, but their effect is often outweighed by the large hydrocarbon backbone.

Furthermore, sulfonyl chlorides are reactive electrophiles. They are susceptible to hydrolysis by water and other nucleophilic protic solvents (like alcohols), especially when heated.[6][7] This reaction is often faster in the presence of a base.

Predicted Solubility:

-

Insoluble in Water: The large, nonpolar structure is expected to make it insoluble in water. Moreover, it is stable in cold water but may slowly decompose upon heating.[7][8]

-

Soluble in Nonpolar Organic Solvents: It is predicted to be soluble in common organic solvents such as ethers (e.g., diethyl ether), aromatic hydrocarbons (e.g., toluene), and chlorinated solvents (e.g., dichloromethane, chloroform).[6][8]

-

Reactive in Aqueous Acids/Bases: The compound is expected to be insoluble in aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH, 5% NaHCO₃). While dissolution will not occur, the compound will likely decompose via hydrolysis in the basic solutions.

Experimental Protocol for Qualitative Solubility Classification

This protocol provides a systematic method to classify the compound's solubility and infer its functional group characteristics.[9][10][11] Approximately 10-25 mg of the solid is tested with about 0.5-0.75 mL of each solvent in sequence.[11][12][13]

Methodology:

-

Water (H₂O) Test:

-

Add the compound to the solvent. Shake vigorously.

-

Observation: The compound is expected to be insoluble.

-

Interpretation: Confirms the compound is not a low-molecular-weight polar substance.[13]

-

-

5% Sodium Hydroxide (NaOH) Test:

-

Using a fresh sample, add 5% aqueous NaOH. Shake vigorously.

-